(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Description
(2E)-3-(3-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 3-fluorophenyl group at the β-position and a 3-methoxyphenyl group at the α-position. Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
(E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c1-19-15-7-3-5-13(11-15)16(18)9-8-12-4-2-6-14(17)10-12/h2-11H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBDSBOMUNXOIG-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-fluoroacetophenone and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.
Scientific Research Applications
Anticancer Properties
Chalcones have been extensively studied for their anticancer activities. Research indicates that (2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one exhibits selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The compound's mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A recent study evaluated the anticancer effects of several chalcone derivatives, including (2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one. The results demonstrated an IC50 value of approximately 20 μM against MCF-7 cells, suggesting potent anticancer activity compared to standard chemotherapeutics .
Antimicrobial Activity
Chalcones are also recognized for their antimicrobial properties. Studies have shown that (2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one possesses significant antibacterial and antifungal activities.
Data Table: Antimicrobial Activity of Chalcone Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 25 μg/mL |
| Escherichia coli | 30 μg/mL | |
| Candida albicans | 15 μg/mL |
These findings suggest that this chalcone derivative could be developed into novel antimicrobial agents, particularly in the face of rising antibiotic resistance .
Non-linear Optical Properties
The unique structural characteristics of (2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one contribute to its non-linear optical properties, making it a candidate for applications in photonic devices.
Research Findings:
Studies have indicated that chalcone derivatives can exhibit high first-order hyperpolarizability, which is crucial for applications in optical limiting and frequency conversion . The compound's ability to alter light propagation makes it suitable for use in advanced optical materials.
Synthetic Routes
The synthesis of (2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones under basic conditions.
Synthesis Reaction Scheme: This method allows for the modification of substituents on the aromatic rings, enabling the exploration of structure-activity relationships .
Mechanism of Action
The mechanism of action of (2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, scavenge free radicals to exert antioxidant effects, and induce apoptosis in cancer cells by modulating signaling pathways. The specific molecular targets and pathways depend on the biological context and the type of cells or tissues involved .
Comparison with Similar Compounds
(2E)-3-(2-Fluorophenyl)-1-(3-Methoxyphenyl)Prop-2-en-1-One (CAS: 1381931-15-2)
- Structural Difference : Fluorine substituent at the 2-position of the phenyl ring vs. 3-position in the target compound.
- This positional change could alter biological activity due to differences in molecular dipole moments and hydrogen-bonding capabilities .
(2E)-1-(3-Chlorophenyl)-3-(3-Methoxyphenyl)Prop-2-en-1-One (CAS: 1381931-16-3)
- Structural Difference : Chlorine replaces fluorine at the 3-position.
Substituent Electronic Effects
(2E)-1-(4’-Aminophenyl)-3-(4-Fluorophenyl)Prop-2-en-1-One
- Structural Difference: 4-Aminophenyl (electron-donating) vs. 3-methoxyphenyl (moderate electron-donating).
- Impact: The amino group enhances electron density on the aromatic ring, increasing nucleophilic reactivity. This compound demonstrated antifungal activity against Trichophyton rubrum (MIC = 0.07 µg/mL), suggesting that electron-donating groups enhance interactions with fungal targets .
(2E)-1-(4-Ethoxyphenyl)-3-(3-Fluorophenyl)Prop-2-en-1-One (CAS: 1287402-67-8)
- Structural Difference : Ethoxy group replaces methoxy.
- Impact : The ethoxy group’s increased steric bulk and lipophilicity may improve bioavailability but reduce solubility in polar solvents. This compound’s molecular weight (270.30 g/mol) is higher than the target compound (264.26 g/mol), which could affect pharmacokinetics .
Heterocyclic vs. Phenyl Ring Modifications
(E)-3-(3-Fluorophenyl)-1-(1-Methyl-1H-Pyrrol-2-yl)Prop-2-en-1-One
- Structural Difference : 1-Methylpyrrole replaces 3-methoxyphenyl.
(2E)-1-(5-Bromothiophen-2-yl)-3-(3-Methoxyphenyl)Prop-2-en-1-One
- Structural Difference : Thiophene replaces the fluorophenyl ring.
- Impact : Thiophene’s aromaticity and sulfur atom may alter electronic distribution and crystal packing. Bromine’s presence enhances halogen bonding, which is critical in protein-ligand interactions .
Biological Activity
(2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for (2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is C16H13FO. The compound features a prop-2-en-1-one backbone with substituents that include a fluorophenyl group and a methoxyphenyl group. The presence of these substituents significantly influences its biological activity.
Anticancer Activity
Recent studies have shown that chalcone derivatives exhibit notable anticancer properties. For instance, (2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Chalcone Derivatives
The compound demonstrated significant antiproliferative effects, particularly in triple-negative breast cancer cell lines, with IC50 values indicating effective cytotoxicity.
Antibacterial Activity
Chalcones have also been investigated for their antibacterial properties. Studies indicate that the introduction of halogen substituents, such as fluorine in this compound, enhances its antibacterial efficacy.
Table 2: Antibacterial Activity of Chalcone Derivatives
| Compound Name | Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| (2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 4.0 | |
| (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | E. coli | 8.0 |
The minimum inhibitory concentration (MIC) values suggest that this compound is effective against both Gram-positive and Gram-negative bacteria.
The biological activity of chalcones is often attributed to their ability to induce apoptosis in cancer cells and inhibit bacterial growth through various mechanisms:
- Induction of Apoptosis : Chalcones can activate pro-apoptotic pathways by upregulating proteins such as Bax and Bak while downregulating anti-apoptotic proteins like Bcl-2, leading to increased cell death in malignant cells .
- Inhibition of Bacterial Enzymes : The structural features of chalcones may interfere with bacterial metabolic pathways, inhibiting essential enzymes involved in cell wall synthesis or nucleic acid replication .
Case Studies
Several studies have highlighted the efficacy of (2E)-3-(3-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one in preclinical models:
- Breast Cancer Study : In a study involving MDA-MB-231 cells, the compound exhibited an IC50 value of 12.5 µM, demonstrating significant potential as an anticancer agent .
- Antibacterial Efficacy : Research indicated that this chalcone derivative showed promising antibacterial activity against MRSA strains with MIC values as low as 4 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
